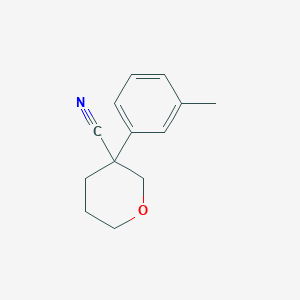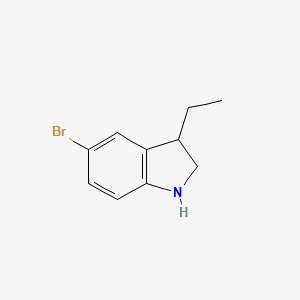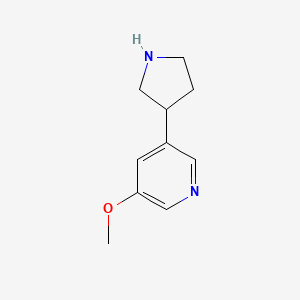![molecular formula C11H19Br B13205855 2-(1-Bromo-2-methylpropan-2-yl)bicyclo[2.2.1]heptane](/img/structure/B13205855.png)
2-(1-Bromo-2-methylpropan-2-yl)bicyclo[2.2.1]heptane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(1-Bromo-2-methylpropan-2-yl)bicyclo[2.2.1]heptane is a bicyclic organic compound with the molecular formula C11H19Br. This compound is characterized by its unique structure, which includes a bromine atom attached to a bicyclo[2.2.1]heptane framework. The presence of the bromine atom makes it a valuable intermediate in organic synthesis, particularly in the formation of more complex molecules.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Bromo-2-methylpropan-2-yl)bicyclo[2.2.1]heptane typically involves the bromination of a suitable precursor. One common method is the bromination of 2-methylpropan-2-ylbicyclo[2.2.1]heptane using bromine or N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert solvent like carbon tetrachloride or chloroform at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high efficiency and yield. The use of automated systems and reactors can help in maintaining precise control over reaction conditions, leading to consistent product quality.
Analyse Chemischer Reaktionen
Types of Reactions
2-(1-Bromo-2-methylpropan-2-yl)bicyclo[2.2.1]heptane undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as hydroxide, alkoxide, or amine groups.
Elimination Reactions: The compound can undergo dehydrohalogenation to form alkenes.
Oxidation and Reduction: The compound can be oxidized to form corresponding alcohols or ketones, and reduced to form hydrocarbons.
Common Reagents and Conditions
Substitution: Sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar solvents like ethanol or dimethyl sulfoxide (DMSO).
Elimination: Strong bases like potassium hydroxide (KOH) in ethanol.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Major Products
Substitution: Formation of alcohols, ethers, or amines.
Elimination: Formation of alkenes.
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alkanes.
Wissenschaftliche Forschungsanwendungen
2-(1-Bromo-2-methylpropan-2-yl)bicyclo[2.2.1]heptane has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a building block for active pharmaceutical ingredients (APIs).
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-(1-Bromo-2-methylpropan-2-yl)bicyclo[2.2.1]heptane depends on the specific reactions it undergoes. In substitution reactions, the bromine atom is replaced by a nucleophile through a bimolecular nucleophilic substitution (SN2) mechanism. In elimination reactions, the compound undergoes dehydrohalogenation to form alkenes via an E2 mechanism. The molecular targets and pathways involved vary based on the specific application and reaction conditions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Bicyclo[2.2.1]heptane: A parent compound without the bromine and methyl groups.
2-Methylbicyclo[2.2.1]heptane: Similar structure but lacks the bromine atom.
1-Bromobicyclo[2.2.1]heptane: Similar structure but lacks the methyl group.
Uniqueness
2-(1-Bromo-2-methylpropan-2-yl)bicyclo[2.2.1]heptane is unique due to the presence of both the bromine and methyl groups, which confer distinct reactivity and properties. This makes it a versatile intermediate in organic synthesis, capable of undergoing a wide range of chemical transformations.
Eigenschaften
Molekularformel |
C11H19Br |
|---|---|
Molekulargewicht |
231.17 g/mol |
IUPAC-Name |
2-(1-bromo-2-methylpropan-2-yl)bicyclo[2.2.1]heptane |
InChI |
InChI=1S/C11H19Br/c1-11(2,7-12)10-6-8-3-4-9(10)5-8/h8-10H,3-7H2,1-2H3 |
InChI-Schlüssel |
WKAGUJLEAPGMOJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(CBr)C1CC2CCC1C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N,N-Diethyl-5-[(pyrrolidin-1-yl)methyl]-1H-1,2,4-triazol-3-amine](/img/structure/B13205782.png)

![(2R,4R)-2-(Bromomethyl)-4-[3-(trifluoromethyl)phenyl]oxolane](/img/structure/B13205794.png)
![tert-Butyl N-[5-(2-methylphenyl)-5-oxopentyl]carbamate](/img/structure/B13205797.png)
![2-(morpholin-4-yl)-5-phenyl-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B13205813.png)


![Ethyl 2-amino-6-methylfuro[3,2-b]pyridine-3-carboxylate](/img/structure/B13205829.png)




